

A Comparative DFT Guide to 2-Amino-4-methylphenol and Its Positional Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Amino-4-methylphenol*

Cat. No.: *B1222752*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for a comparative Density Functional Theory (DFT) analysis of **2-Amino-4-methylphenol** and its key positional isomers. As direct comparative experimental and computational studies on this specific set of isomers are not readily available in existing literature, this document serves as a methodological template. It outlines the essential computational protocols, key comparative metrics, and the significance of such studies for structure-property relationship elucidation in drug discovery and materials science.

Introduction to 2-Amino-4-methylphenol and its Isomers

2-Amino-4-methylphenol, a substituted hydroxytoluene, and its isomers are important intermediates in the synthesis of dyes, pharmaceuticals, and other specialty chemicals^{[1][2]}. The relative positions of the amino, methyl, and hydroxyl groups on the benzene ring can significantly influence the molecule's physicochemical properties, including its electronic profile, steric hindrance, and ultimately, its biological activity. Understanding these differences at a quantum-chemical level is crucial for the rational design of new molecules with desired properties.

This guide will focus on a comparative analysis of the following representative isomers:

- Isomer 1 (Reference): **2-Amino-4-methylphenol** (CAS: 95-84-1)^{[1][2]}

- Isomer 2: 4-Amino-2-methylphenol (CAS: 2835-98-5)
- Isomer 3: 3-Amino-4-methylphenol (CAS: 2835-99-6)
- Isomer 4: 2-Amino-5-methylphenol (CAS: 2835-95-2)

Comparative Data Presentation

A systematic DFT study would yield a wealth of quantitative data. The following tables provide a structured format for presenting and comparing the key calculated properties of the isomers.

Table 1: Structural and Physicochemical Properties of Isomers

Property	Isomer 1: 2-Amino-4-methylphenol	Isomer 2: 4-Amino-2-methylphenol	Isomer 3: 3-Amino-4-methylphenol	Isomer 4: 2-Amino-5-methylphenol
CAS Number	95-84-1	2835-98-5	2835-99-6	2835-95-2
Molecular Formula	C ₇ H ₉ NO			
Molecular Weight	123.15 g/mol	123.15 g/mol	123.15 g/mol	123.15 g/mol
Melting Point (°C)	133-136	135-137	175-178	159-162
Calculated Dipole Moment (Debye)	[Placeholder Data]	[Placeholder Data]	[Placeholder Data]	[Placeholder Data]

Note: Melting points are experimental literature values. Dipole moments are examples of data to be generated via DFT calculations.

Table 2: Calculated Electronic Properties (Illustrative)

Parameter	Isomer 1: 2-Amino-4-methylphenol	Isomer 2: 4-Amino-2-methylphenol	Isomer 3: 3-Amino-4-methylphenol	Isomer 4: 2-Amino-5-methylphenol
E_HOMO (eV)	[Placeholder Data]	[Placeholder Data]	[Placeholder Data]	[Placeholder Data]
E_LUMO (eV)	[Placeholder Data]	[Placeholder Data]	[Placeholder Data]	[Placeholder Data]
HOMO-LUMO Gap (eV)	[Placeholder Data]	[Placeholder Data]	[Placeholder Data]	[Placeholder Data]
Ionization Potential (eV)	[Placeholder Data]	[Placeholder Data]	[Placeholder Data]	[Placeholder Data]
Electron Affinity (eV)	[Placeholder Data]	[Placeholder Data]	[Placeholder Data]	[Placeholder Data]

Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹) (Illustrative)

Vibrational Mode	Isomer 1: 2-Amino-4-methylphenol	Isomer 2: 4-Amino-2-methylphenol	Isomer 3: 3-Amino-4-methylphenol	Isomer 4: 2-Amino-5-methylphenol
O-H Stretch	[Placeholder Data]	[Placeholder Data]	[Placeholder Data]	[Placeholder Data]
N-H Symmetric Stretch	[Placeholder Data]	[Placeholder Data]	[Placeholder Data]	[Placeholder Data]
N-H Asymmetric Stretch	[Placeholder Data]	[Placeholder Data]	[Placeholder Data]	[Placeholder Data]
C-O Stretch	[Placeholder Data]	[Placeholder Data]	[Placeholder Data]	[Placeholder Data]

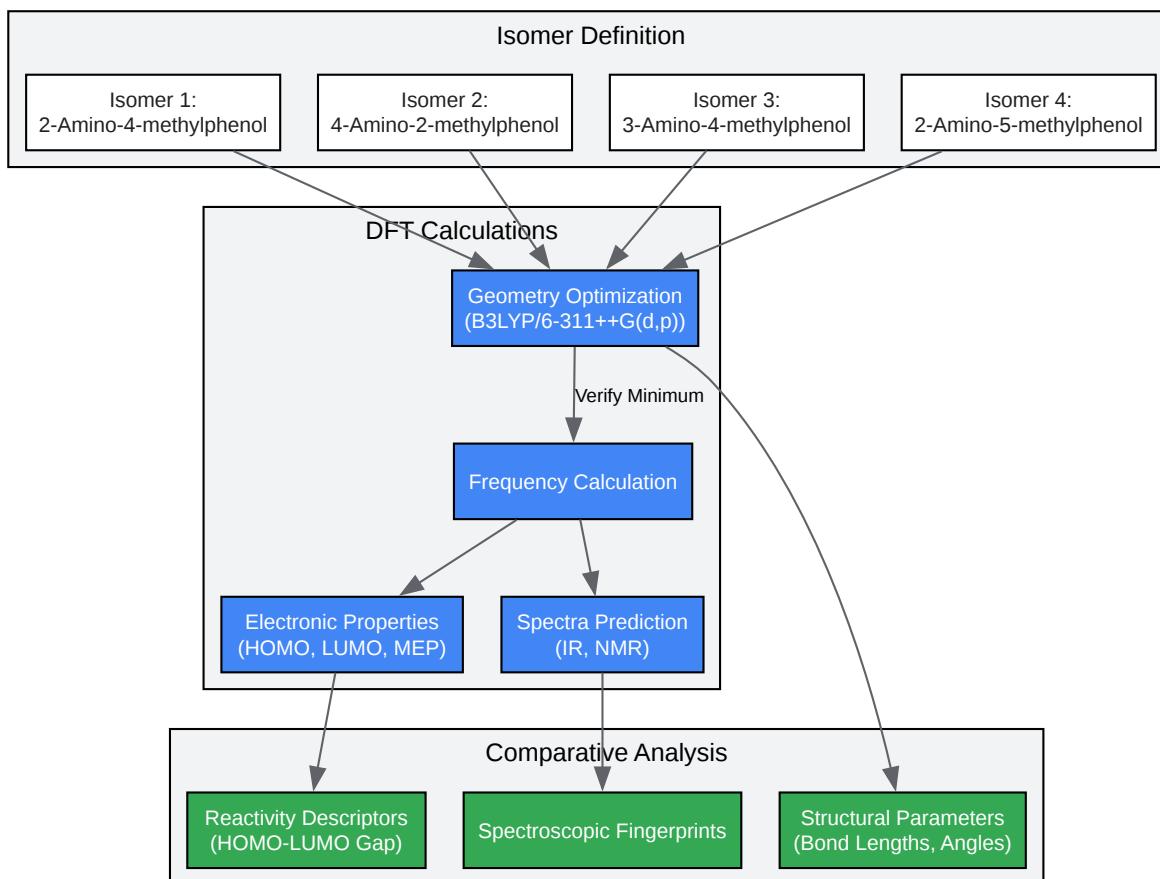
Experimental and Computational Protocols

Computational Methodology: Density Functional Theory (DFT)

DFT is a robust computational method for predicting the geometric, electronic, and spectroscopic properties of molecules. The following protocol outlines a standard approach for a comparative study of the aminomethylphenol isomers.

- Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is to be used.
- Method: The DFT method with a suitable functional, such as B3LYP, is recommended for its balance of accuracy and computational cost in studying organic molecules.
- Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is appropriate for providing a good description of the electronic structure, including polarization and diffuse functions, which are important for hydrogen bonding and non-covalent interactions.
- Geometry Optimization: The molecular geometry of each isomer should be fully optimized in the gas phase or with a solvent model (e.g., PCM for water) to find the lowest energy conformation.
- Frequency Calculations: Following optimization, vibrational frequency calculations should be performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) spectra.
- Property Calculations: Key electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, molecular electrostatic potential (MEP), and dipole moments are to be calculated from the optimized geometries.
- Spectroscopic Predictions: In addition to IR spectra, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using the GIAO (Gauge-Including Atomic Orbital) method to aid in the structural elucidation and differentiation of the isomers.

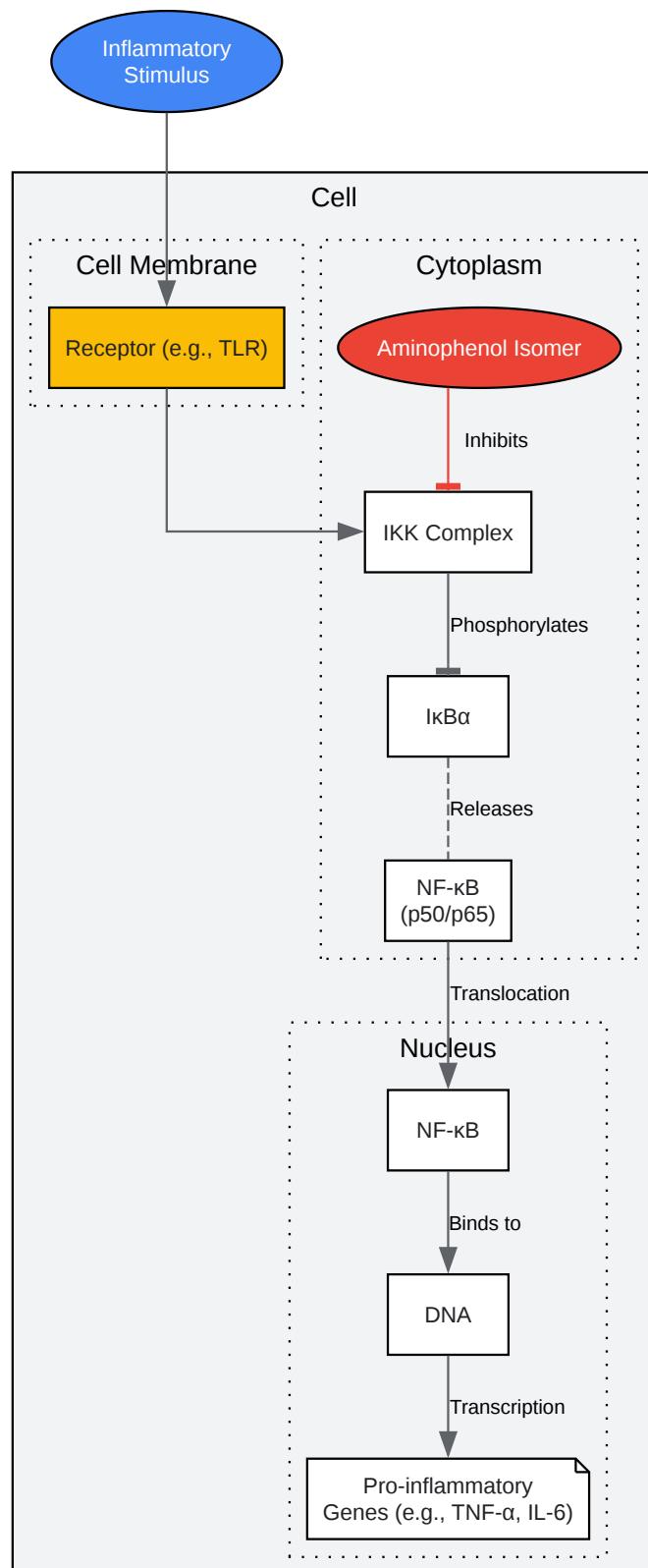
Experimental Validation Protocols (Hypothetical)


While this guide focuses on a computational study, experimental validation is crucial. Key experimental techniques would include:

- Synthesis: Chemical synthesis of each isomer.
- Spectroscopy:
 - NMR Spectroscopy (^1H and ^{13}C): To confirm the chemical structure and connectivity of each synthesized isomer.
 - FTIR Spectroscopy: To identify characteristic vibrational modes of the functional groups and compare them with the calculated frequencies.
 - UV-Vis Spectroscopy: To determine the electronic absorption properties and compare them with TD-DFT (Time-Dependent DFT) calculations.
- X-ray Crystallography: To determine the precise solid-state structure, including bond lengths and angles, for a definitive comparison with the optimized geometry from DFT calculations.

Mandatory Visualizations

Computational Workflow


The logical flow of a comparative DFT study can be visualized as follows. This workflow ensures a systematic and reproducible investigation of the isomers' properties.

[Click to download full resolution via product page](#)

Caption: A logical workflow for the comparative DFT study of aminophenol isomers.

Hypothetical Signaling Pathway Inhibition

Phenolic compounds are known to interact with various biological pathways. For instance, some aminophenol derivatives have been investigated for their potential to inhibit signaling pathways involved in inflammation and cell proliferation, such as the NF- κ B pathway. The diagram below illustrates a hypothetical mechanism by which an aminophenol isomer might exert anti-inflammatory effects.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of the NF-κB signaling pathway by an aminophenol isomer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-methylphenol 97 95-84-1 [sigmaaldrich.com]
- To cite this document: BenchChem. [A Comparative DFT Guide to 2-Amino-4-methylphenol and Its Positional Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1222752#comparative-dft-studies-of-2-amino-4-methylphenol-and-its-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com